molecular formula C23H28N2O5 B13761835 Piperazine, 1-benzyl-4-((3,4,5-trimethoxybenzoyl)acetyl)- CAS No. 23776-23-0

Piperazine, 1-benzyl-4-((3,4,5-trimethoxybenzoyl)acetyl)-

Cat. No.: B13761835
CAS No.: 23776-23-0
M. Wt: 412.5 g/mol
InChI Key: HWYPZERFZFAABB-UHFFFAOYSA-N
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Description

The compound Piperazine, 1-benzyl-4-((3,4,5-trimethoxybenzoyl)acetyl)- (CAS 23776-24-1, molecular formula C₂₄H₃₀N₂O₅) features a piperazine core substituted with a benzyl group at the 1-position and a 3,4,5-trimethoxybenzoyl-acetyl moiety at the 4-position . This structure combines aromatic methoxy groups, known for enhancing lipophilicity and receptor binding, with a flexible acetyl linker that may influence conformational stability.

Properties

CAS No.

23776-23-0

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione

InChI

InChI=1S/C23H28N2O5/c1-28-20-13-18(14-21(29-2)23(20)30-3)19(26)15-22(27)25-11-9-24(10-12-25)16-17-7-5-4-6-8-17/h4-8,13-14H,9-12,15-16H2,1-3H3

InChI Key

HWYPZERFZFAABB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Piperazine, 1-benzyl-4-((3,4,5-trimethoxybenzoyl)acetyl)- typically involves:

  • Step 1: Preparation of 1-(3,4,5-trimethoxybenzyl)piperazine as a key intermediate.
  • Step 2: Introduction of the acetyl group bearing the 3,4,5-trimethoxybenzoyl moiety at the 4-position of the piperazine ring via acylation.

This approach aligns with common synthetic routes for piperazine derivatives, which involve nucleophilic substitution and amide bond formation under controlled conditions.

Preparation of 1-(3,4,5-trimethoxybenzyl)piperazine

According to PubChem and patent literature, 1-(3,4,5-trimethoxybenzyl)piperazine can be synthesized by nucleophilic substitution of piperazine with 3,4,5-trimethoxybenzyl chloride or bromide under basic conditions. The reaction typically proceeds in an aprotic solvent such as toluene or an alcohol, often in the presence of a base like triethylamine to scavenge hydrochloric acid formed during the reaction.

Table 1: Typical Conditions for 1-(3,4,5-trimethoxybenzyl)piperazine Synthesis

Parameter Description
Starting materials Piperazine, 3,4,5-trimethoxybenzyl halide
Solvent Anhydrous toluene, ethanol, or similar
Base Triethylamine or sodium carbonate
Temperature Reflux (approx. 80-110 °C)
Reaction time 4-12 hours
Work-up Aqueous extraction, purification by crystallization or chromatography

This method yields 1-(3,4,5-trimethoxybenzyl)piperazine with moderate to good efficiency.

Acylation to Form 1-Benzyl-4-((3,4,5-trimethoxybenzoyl)acetyl)piperazine

The critical step for introducing the 3,4,5-trimethoxybenzoyl acetyl group at the 4-position involves acylation of the secondary amine of the piperazine ring. This is typically carried out by reacting 1-(3,4,5-trimethoxybenzyl)piperazine with 3,4,5-trimethoxybenzoyl chloride or an activated ester derivative in the presence of a base.

From patent US3119826A, similar piperazine derivatives are prepared by condensation reactions involving benzoyl chlorides in the presence of tertiary amines like triethylamine, in polar or non-polar solvents under reflux conditions.

Table 2: Representative Acylation Conditions

Parameter Description
Starting material 1-(3,4,5-trimethoxybenzyl)piperazine
Acylating agent 3,4,5-trimethoxybenzoyl chloride or phenacyl chloride
Solvent Anhydrous toluene, dichloromethane, or ketones
Base Triethylamine, pyridine, or sodium carbonate
Temperature Reflux or room temperature depending on reagents
Reaction time 3-8 hours
Work-up Aqueous quenching, extraction, purification

Yields vary depending on the exact conditions but generally range from moderate to high.

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Key Notes Reference
1 Nucleophilic substitution Piperazine + 3,4,5-trimethoxybenzyl chloride, triethylamine, toluene, reflux Forms 1-(3,4,5-trimethoxybenzyl)piperazine intermediate
2 Acylation 1-(3,4,5-trimethoxybenzyl)piperazine + 3,4,5-trimethoxybenzoyl chloride, triethylamine, toluene, reflux Introduces acetyl group at 4-position of piperazine ring
3 Purification Extraction, crystallization, chromatography Standard purification techniques
- Optional MCR approach Multicomponent reactions combining amines, aldehydes, acyl chlorides Potential for streamlined synthesis

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-benzyl-4-((3,4,5-trimethoxybenzoyl)acetyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Piperazine, 1-benzyl-4-((3,4,5-trimethoxybenzoyl)acetyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of piperazine, 1-benzyl-4-((3,4,5-trimethoxybenzoyl)acetyl)- involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Activity Trends

Acyl Linker Variations
  • Acetyl vs. Propionyl Linkers :
    • highlights that elongating the linker from acetyl to propionyl enhances activity for 3,4,5-trimethoxybenzoyl derivatives (e.g., compound 7f, IC₅₀ = 0.03 μM) compared to acetyl-linked analogs (e.g., compound 7e, IC₅₀ = 0.05 μM). However, this trend reverses for 4-methoxyphenyl derivatives, where acetyl linkers are more potent .
    • The target compound’s acetyl linker may optimize activity for the trimethoxybenzoyl group, balancing steric effects and electronic interactions.
Substituent Effects
  • Benzyl vs. Benzhydryl Groups: Benzhydrylpiperazine derivatives (e.g., PMS-1077) demonstrate apoptosis induction in Burkitt’s lymphoma (Raji cells) at 10–50 μM concentrations .
  • Methoxy Positioning :
    • Analogs with 3,4,5-trimethoxybenzoyl groups (e.g., CAS 23776-28-5, C₂₂H₂₅ClN₂O₅) show higher potency than those with fewer methoxy groups, attributed to enhanced π-π stacking and hydrogen bonding .

Structure-Activity Relationship (SAR) Insights

  • Critical Substituents: The 3,4,5-trimethoxybenzoyl group is essential for high-affinity interactions with targets like SIRT1 or apoptotic pathways .
  • Linker Flexibility :
    • Acetyl linkers provide optimal spacing for trimethoxybenzoyl derivatives, whereas rigid spacers (e.g., thiazole in ) may restrict conformational adaptability .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of piperazine derivatives with 3,4,5-trimethoxybenzoyl substituents?

  • Methodology : Synthesis typically involves multi-step reactions, including acylation of the piperazine core with 3,4,5-trimethoxybenzoyl chloride, followed by benzyl group introduction via alkylation. Solvent selection (e.g., dichloromethane or THF) and catalysts like triethylamine are critical for yield optimization. Reaction parameters (temperature, stoichiometry) must be tightly controlled to avoid side products, as noted in analogous syntheses .
  • Data Insight : In related compounds, elongation of the acetyl linker to propionyl improved activity for trimethoxybenzoyl derivatives but reduced efficacy in other analogs, highlighting the need for precise spacer design .

Q. How can researchers characterize the structural integrity of this compound and its intermediates?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential for confirming molecular structure. For example, ¹H NMR can verify benzyl proton signals (δ ~3.5–4.5 ppm) and trimethoxybenzoyl aromatic protons (δ ~6.8–7.2 ppm). X-ray crystallography may resolve conformational details of the piperazine ring .

Q. What are the primary challenges in achieving solubility and stability for in vitro assays?

  • Methodology : Trimethoxybenzoyl groups enhance lipophilicity, necessitating solubility testing in DMSO or aqueous buffers with surfactants (e.g., Tween-80). Stability studies under varying pH and temperature conditions (e.g., HPLC monitoring over 24–72 hours) can identify degradation pathways. Derivatives with propionyl spacers showed improved solubility compared to acetyl analogs in related studies .

Advanced Research Questions

Q. How do structural modifications (e.g., spacer length, substituent position) influence bioactivity in trimethoxybenzoyl-piperazine derivatives?

  • Methodology : Systematic SAR studies comparing acetyl (C2) vs. propionyl (C3) spacers reveal that longer chains enhance activity in trimethoxybenzoyl analogs but reduce it in 4-methoxy counterparts. Computational modeling (e.g., molecular docking) can predict interactions with targets like tubulin or kinase enzymes, validated by in vitro assays (e.g., IC₅₀ determination) .
  • Data Contradiction : While acetyl-linked derivatives (e.g., IC₅₀ = 0.05 μM) show higher potency in some systems, propionyl variants may improve membrane permeability, requiring context-specific optimization .

Q. What mechanistic insights explain the cytotoxic or pro-apoptotic effects observed in related piperazine derivatives?

  • Methodology : Flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3/9 activation) can delineate apoptosis pathways. For example, benzhydrylpiperazine analogs induce mitochondrial membrane depolarization and ROS generation, activating intrinsic apoptosis. Cross-talk with extrinsic pathways (e.g., Fas/FADD) should be investigated via knockout models .

Q. How can researchers leverage parallel synthesis to develop a library of analogs for high-throughput screening?

  • Methodology : Solid-phase synthesis using resin-bound piperazine cores allows rapid acylation/alkylation with diverse reagents (e.g., substituted benzoyl chlorides). Automated purification (RP-HPLC) and characterization (LC-MS) streamline library generation, as demonstrated in antiplasmodial piperazine-thiazole hybrids .

Q. What are the implications of metabolic stability and cytochrome P450 interactions for in vivo studies?

  • Methodology : Microsomal assays (human/rat liver microsomes) assess phase I metabolism, while CYP inhibition screening (e.g., CYP3A4/2D6) predicts drug-drug interaction risks. Trimethoxy groups may reduce oxidation susceptibility, but ester/acetyl linkages could be hydrolytically labile, requiring prodrug strategies .

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